molecular formula C9H13N3O B1421830 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1258652-32-2

4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No. B1421830
M. Wt: 179.22 g/mol
InChI Key: VROMRJBUZCYJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a heterocyclic organic compound . Its IUPAC name is 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .


Molecular Structure Analysis

The molecular formula of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is C9H13N3O . The InChI code is 1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is 346.6±42.0 °C . The predicted density is 1.125±0.06 g/cm3 . The predicted pKa is 6.76±0.20 .

Scientific Research Applications

Pyrido[2,3-d]pyrimidines are a class of compounds that have been the subject of significant research due to their broad spectrum of biological activity . Here are some of the applications and fields where these compounds have shown potential:

  • Antiproliferative Activity

    • Pyrido[2,3-d]pyrimidines have shown potential in the field of cancer research due to their antiproliferative properties .
    • The methods of application typically involve in vitro testing on cancer cell lines .
    • The outcomes of these studies have shown that certain compounds of this class can inhibit the proliferation of cancer cells .
  • Antimicrobial Activity

    • These compounds have also been studied for their antimicrobial properties .
    • The methods of application usually involve testing the compounds against various strains of bacteria and fungi .
    • The results have shown that some derivatives of pyrido[2,3-d]pyrimidine exhibit strong antimicrobial activity .
  • Anti-inflammatory and Analgesic Activity

    • Pyrido[2,3-d]pyrimidines have been studied for their potential anti-inflammatory and analgesic effects .
    • The methods of application typically involve in vivo testing on animal models .
    • The results have shown that certain compounds of this class can reduce inflammation and pain .
  • Hypotensive Activity

    • These compounds have also been studied for their potential hypotensive effects .
    • The methods of application usually involve in vivo testing on animal models .
    • The results have shown that some derivatives of pyrido[2,3-d]pyrimidine can lower blood pressure .
  • Antihistamine Activity

    • Pyrido[2,3-d]pyrimidines have been studied for their potential antihistamine effects .
    • The methods of application typically involve in vitro testing .
    • The results have shown that certain compounds of this class can inhibit the action of histamine, a compound involved in allergic reactions .
  • Antiviral Activity

    • Pyrido[2,3-d]pyrimidines have been studied for their potential antiviral effects .
    • The methods of application typically involve in vitro testing on virus-infected cell lines .
    • The results have shown that certain compounds of this class can inhibit the replication of viruses .
  • Neuroprotective Activity

    • These compounds have also been studied for their potential neuroprotective effects .
    • The methods of application usually involve in vivo testing on animal models .
    • The results have shown that some derivatives of pyrido[2,3-d]pyrimidine can protect neurons from damage .
  • Pesticide Material

    • Pyrido[2,3-d]pyrimidines can be used as raw materials for pesticides, exhibiting plant fungicidal and insecticidal effects .
    • The methods of application usually involve the synthesis of these compounds and their application in agricultural settings .
  • DNA and RNA Similarity

    • Pyrido[2,3-d]pyrimidines, due to their similarity with nitrogen bases present in DNA and RNA, have been studied for potential applications in biomedical research .
    • The methods of application typically involve in vitro testing and molecular modeling .
    • The results have shown that certain compounds of this class can interact with biological receptors .

Safety And Hazards

The safety information for “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROMRJBUZCYJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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